

# Spectroscopic Profile of 5-Methylhexanal: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-Methylhexanal

Cat. No.: B128087

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This technical guide provides a comprehensive overview of the key spectroscopic data for **5-Methylhexanal** (CAS No: 1860-39-5), a branched-chain aliphatic aldehyde. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted and experimentally observed (where available) NMR data for **5-Methylhexanal**.

### <sup>1</sup>H NMR Spectroscopy

Proton NMR (<sup>1</sup>H NMR) provides information about the different types of protons in a molecule and their neighboring environments.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **5-Methylhexanal**

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) (Hz)
H1 (-CHO)	9.6 - 9.8	Triplet	~1.8
H2 (-CH <sub>2</sub> -CHO)	2.40 - 2.50	Triplet of doublets	~7.5, ~1.8
H3 (-CH <sub>2</sub> -CH <sub>2</sub> -CHO)	1.55 - 1.65	Multiplet	
H4 (-CH <sub>2</sub> -CH(CH <sub>3</sub> ) <sub>2</sub> )	1.15 - 1.25	Multiplet	
H5 (-CH(CH <sub>3</sub> ) <sub>2</sub> )	1.55 - 1.65	Multiplet	
H6 (-CH(CH <sub>3</sub> ) <sub>2</sub> )	0.85 - 0.95	Doublet	~6.6

Note: Predicted values are based on standard chemical shift tables and may vary based on solvent and experimental conditions.

## <sup>13</sup>C NMR Spectroscopy

Carbon-13 NMR (<sup>13</sup>C NMR) provides information about the different carbon environments in a molecule.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **5-Methylhexanal**

Carbon Assignment	Predicted Chemical Shift (ppm)
C1 (-CHO)	202 - 205
C2 (-CH <sub>2</sub> -CHO)	43 - 45
C3 (-CH <sub>2</sub> -CH <sub>2</sub> -CHO)	21 - 23
C4 (-CH <sub>2</sub> -CH(CH <sub>3</sub> ) <sub>2</sub> )	38 - 40
C5 (-CH(CH <sub>3</sub> ) <sub>2</sub> )	27 - 29
C6 (-CH(CH <sub>3</sub> ) <sub>2</sub> )	22 - 24

Note: Predicted values are based on standard chemical shift tables and may vary based on solvent and experimental conditions.

## Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for **5-Methylhexanal**

Vibrational Mode	Characteristic Absorption Range (cm <sup>-1</sup> )	Intensity
C-H stretch (aldehyde)	2820 - 2850 and 2720 - 2750	Medium
C=O stretch (aldehyde)	1720 - 1740	Strong
C-H stretch (alkane)	2850 - 2960	Strong
C-H bend (alkane)	1365 - 1470	Medium

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The mass spectrum for **5-Methylhexanal** is available from the NIST WebBook.[\[1\]](#)

Table 4: Key Mass Spectrometry Fragments for **5-Methylhexanal** (Electron Ionization)

m/z	Relative Intensity (%)	Proposed Fragment Ion
114	~5	[M] <sup>+</sup> (Molecular Ion)
99	~10	[M-CH <sub>3</sub> ] <sup>+</sup>
86	~20	[M-C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup> (McLafferty Rearrangement)
71	~30	[M-C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
57	~80	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>
43	100	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> (Base Peak)
41	~75	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>
29	~40	[C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
27	~45	[C <sub>2</sub> H <sub>3</sub> ] <sup>+</sup>

Note: Relative intensities are approximate and can vary between instruments.

## Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of aldehydes like **5-Methylhexanal**.

### NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **5-Methylhexanal** in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>) to a final volume of 0.6-0.7 mL in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **<sup>1</sup>H NMR Acquisition:** Acquire the <sup>1</sup>H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a pulse angle of 30-45°.
- **<sup>13</sup>C NMR Acquisition:** Acquire the <sup>13</sup>C NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. A wider spectral width (e.g., 0-220 ppm) is necessary.

Due to the lower natural abundance of  $^{13}\text{C}$  and its smaller gyromagnetic ratio, a larger number of scans and a longer relaxation delay may be required compared to  $^1\text{H}$  NMR.

- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectra should be phased and baseline corrected. For  $^1\text{H}$  NMR, integrate the signals to determine the relative proton ratios.

## Infrared (IR) Spectroscopy

- **Sample Preparation:** For a liquid sample like **5-Methylhexanal**, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.
- **Apparatus:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record a background spectrum of the empty salt plates. Then, place the sample plates in the spectrometer and acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of  $4\text{ cm}^{-1}$  over a range of  $4000$  to  $400\text{ cm}^{-1}$ .
- **Data Analysis:** Identify the key absorption bands and their corresponding wavenumbers. Compare these to known correlation charts to identify the functional groups present.

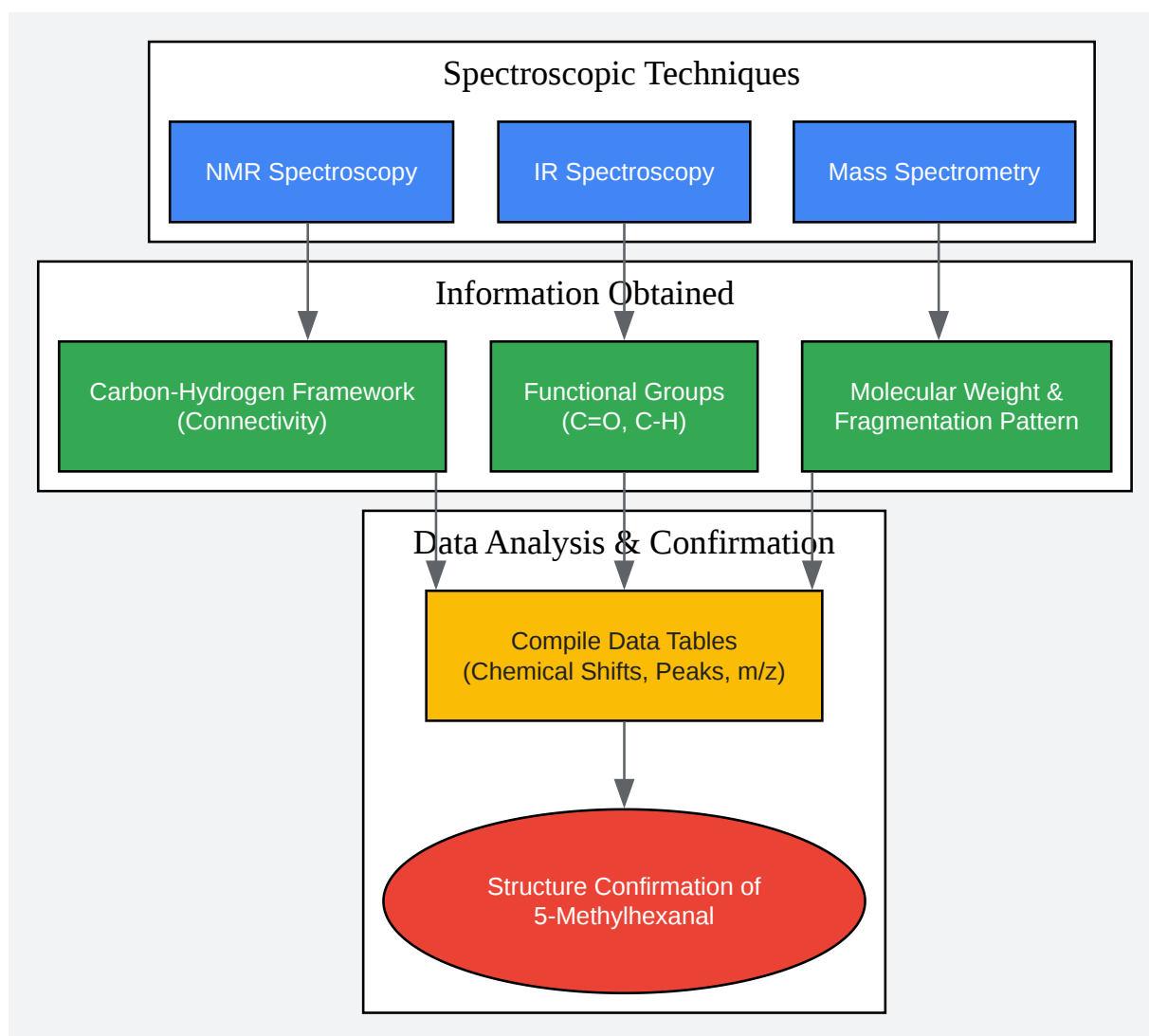
## Mass Spectrometry (GC-MS)

- **Sample Preparation:** Dilute a small amount of **5-Methylhexanal** in a volatile organic solvent (e.g., dichloromethane or hexane).
- **Instrumentation:** Utilize a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
- **GC Conditions:** Use a suitable capillary column (e.g., a non-polar column like DB-5ms). The oven temperature program typically starts at a low temperature (e.g.,  $40\text{--}60\text{ }^\circ\text{C}$ ), holds for a few minutes, and then ramps up to a final temperature (e.g.,  $250\text{--}280\text{ }^\circ\text{C}$ ). The carrier gas is typically helium.
- **MS Conditions:** For electron ionization (EI), use a standard electron energy of  $70\text{ eV}$ . Scan a mass-to-charge ( $m/z$ ) range appropriate for the compound and its expected fragments (e.g.,  $m/z\ 20\text{--}150$ ).

- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.  
Compare the obtained mass spectrum with spectral libraries (e.g., NIST) for confirmation.

## Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **5-Methylhexanal**.



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Spectroscopic analysis workflow for **5-Methylhexanal**.

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## References

- 1. Hexanal, 5-methyl- [webbook.nist.gov]
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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)